2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the 3,4,5-triethoxyphenyl group, triazolo[3,4-b][1,3,4]thiadiazole, and imidazo[1,2-a]pyridine moieties contribute to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves multiple steps, starting with the preparation of the key intermediates. One common route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazolo[3,4-b][1,3,4]thiadiazole core
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells . It may also modulate signaling pathways such as ERK2 (Extracellular Signal Regulated Kinase 2) and inhibit phosphorylation events .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share the triazolo[3,4-b][1,3,4]thiadiazole core and exhibit similar pharmacological activities.
1,2,4-Triazoles: Known for their antimicrobial, antifungal, and anticancer properties.
Imidazo[1,2-a]pyridines: Used in various therapeutic applications, including as anti-inflammatory and analgesic agents.
Uniqueness
2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. The presence of the 3,4,5-triethoxyphenyl group enhances its pharmacokinetic properties and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C23H24N6O3S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H24N6O3S/c1-5-30-16-12-15(13-17(31-6-2)20(16)32-7-3)22-27-29-21(25-26-23(29)33-22)19-14(4)24-18-10-8-9-11-28(18)19/h8-13H,5-7H2,1-4H3 |
InChI Key |
RSLVYLDHLOHHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Origin of Product |
United States |
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